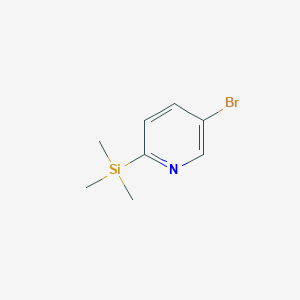
5-Bromo-2-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi . It is used in various chemical reactions and has several applications in the field of chemistry.
Synthesis Analysis
The synthesis of substituted pyridines, including 5-Bromo-2-(trimethylsilyl)pyridine, involves a ring cleavage methodology reaction. This process allows for the introduction of various functional groups to the pyridine . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(trimethylsilyl)pyridine consists of a pyridine ring with a bromine atom at the 5th position and a trimethylsilyl group at the 2nd position .Chemical Reactions Analysis
5-Bromo-2-(trimethylsilyl)pyridine can undergo various chemical reactions. For instance, it can participate in ring cleavage reactions to introduce various functional groups to the pyridine . It can also be converted into different derivatives using whole cells of Burkholderia sp. MAK1 .Physical And Chemical Properties Analysis
5-Bromo-2-(trimethylsilyl)pyridine has a molecular weight of 230.177 Da . More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
5-Bromo-2-(trimethylsilyl)pyridine has been utilized in the synthesis and characterization of various molecular structures. For instance, it was involved in the preparation of 2-Trimethylgermyl- and 2-trimethylstannyl-pyridine via metallation and subsequent treatment with specific reagents (Riedmiller et al., 1999). Additionally, its role in the synthesis and crystal structure of 2,5-Bis(2-pyridyl)thiophene was highlighted, demonstrating its versatility in forming complex organic compounds (Al-taweel, 2002).
Spectroscopic, Optical, and Biological Studies
5-Bromo-2-(trimethylsilyl)pyridine has been studied for its spectroscopic and optical properties. Detailed spectroscopic characterization was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density functional theory (DFT) methods were employed to explore its structure and properties (Vural & Kara, 2017). Furthermore, its application in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction was investigated, highlighting its potential in medicinal chemistry (Ahmad et al., 2017).
Catalytic and Pharmaceutical Applications
The compound has also been employed in catalytic processes, such as the deprotonative coupling of pyridines with aldehydes, emphasizing its utility in chemical synthesis (Shigeno et al., 2019). Moreover, its role in the preparation of key intermediates for pharmaceuticals, such as anticancer agents, has been documented, showcasing its significance in drug development (Song et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromopyridin-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFMBYDNYNGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467277 |
Source


|
| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trimethylsilyl)pyridine | |
CAS RN |
291312-74-8 |
Source


|
| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

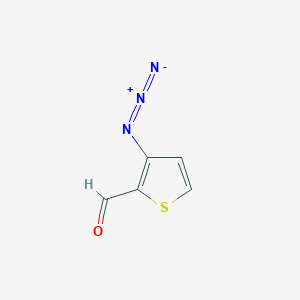
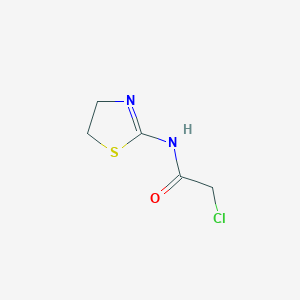
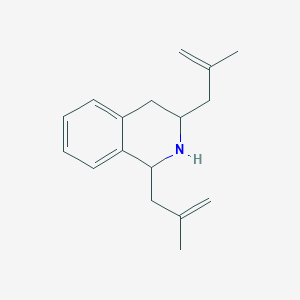
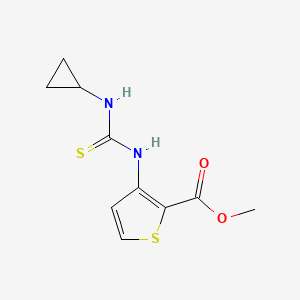
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)
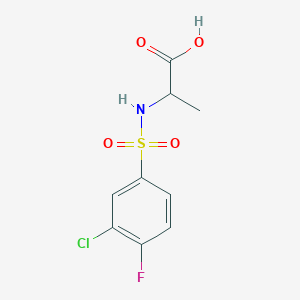
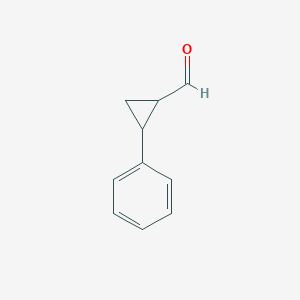
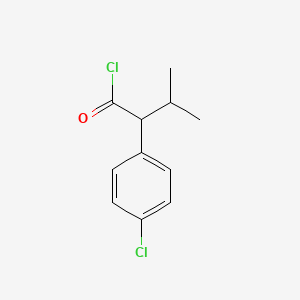
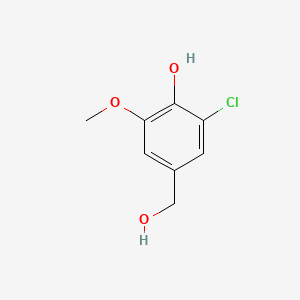

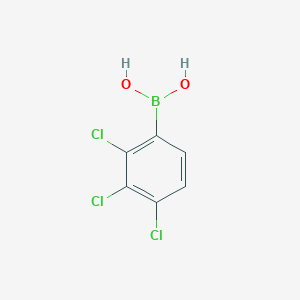
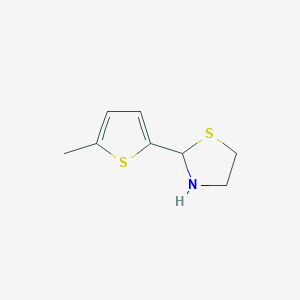
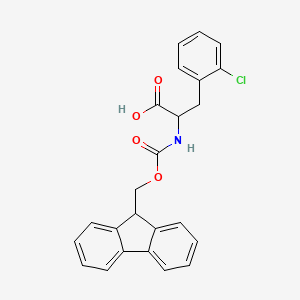
![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)